4,6-Difluoro-2,3-dimethylaniline
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Overview
Description
4,6-Difluoro-2,3-dimethylaniline is an organic compound characterized by the presence of two fluorine atoms and two methyl groups attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Difluoro-2,3-dimethylaniline typically involves the nucleophilic aromatic substitution of a suitable precursor. One common method is the reaction of 4,6-difluoro-2,3-dimethylbenzene with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to facilitate the substitution process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 4,6-Difluoro-2,3-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives .
Scientific Research Applications
4,6-Difluoro-2,3-dimethylaniline has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of fluorinated aromatic compounds.
Biology: In biological research, this compound is used to study the effects of fluorinated compounds on biological systems.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 4,6-Difluoro-2,3-dimethylaniline involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
- 2,4-Difluoroaniline
- 2,6-Difluoroaniline
- 3,5-Difluoroaniline
- 2,3-Dimethylaniline
Comparison: 4,6-Difluoro-2,3-dimethylaniline is unique due to the specific positioning of its fluorine and methyl groups. This unique structure imparts distinct chemical and physical properties compared to other similar compounds. For instance, the presence of fluorine atoms at the 4 and 6 positions can significantly influence the compound’s reactivity and interaction with other molecules .
Properties
CAS No. |
754949-24-1 |
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Molecular Formula |
C8H9F2N |
Molecular Weight |
157.16 g/mol |
IUPAC Name |
4,6-difluoro-2,3-dimethylaniline |
InChI |
InChI=1S/C8H9F2N/c1-4-5(2)8(11)7(10)3-6(4)9/h3H,11H2,1-2H3 |
InChI Key |
HXNPLOGFTOXZPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1F)F)N)C |
Origin of Product |
United States |
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